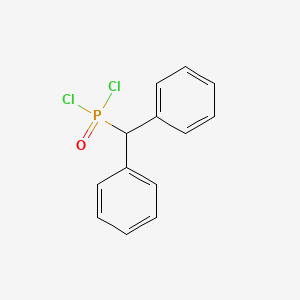![molecular formula C11H10ClN3O2S B14638263 3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]- CAS No. 55841-82-2](/img/structure/B14638263.png)
3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]- is a chemical compound with the molecular formula C11H10ClN3O2S It is a derivative of pyridine and sulfonamide, featuring a 4-chlorophenyl group attached to the amino group at the 2-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]- typically involves the reaction of 4-chlorophenylamine with 3-pyridinesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonic acids or other reduced forms.
Substitution: Various substituted pyridinesulfonamide derivatives.
Aplicaciones Científicas De Investigación
3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-pyridinesulfonamide: Similar structure but lacks the 4-chlorophenyl group.
3-Pyridinesulfonamide, 2-[(3-chlorophenyl)amino]-: Similar structure with a different position of the chlorine atom on the phenyl ring.
Uniqueness
3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]- is unique due to the specific positioning of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties compared to its analogs .
Propiedades
Número CAS |
55841-82-2 |
|---|---|
Fórmula molecular |
C11H10ClN3O2S |
Peso molecular |
283.73 g/mol |
Nombre IUPAC |
2-(4-chloroanilino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H10ClN3O2S/c12-8-3-5-9(6-4-8)15-11-10(18(13,16)17)2-1-7-14-11/h1-7H,(H,14,15)(H2,13,16,17) |
Clave InChI |
CLGGMBNFSRSSPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)Cl)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



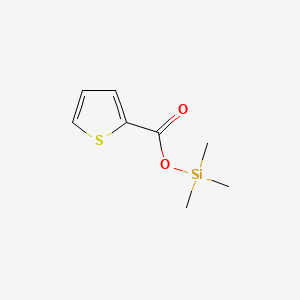
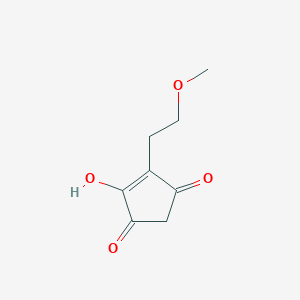
![4-Methyl-6-[[2-[[(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14638204.png)

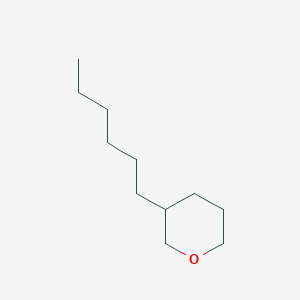
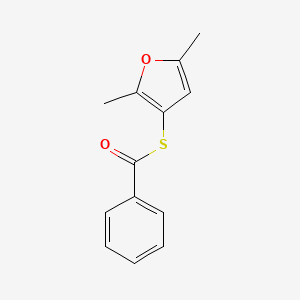
![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638223.png)
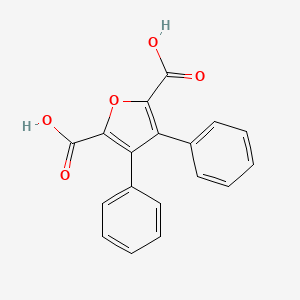
![2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14638228.png)
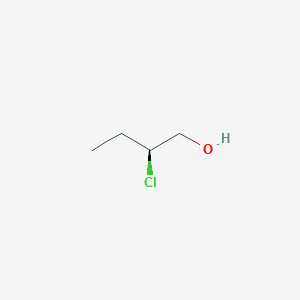
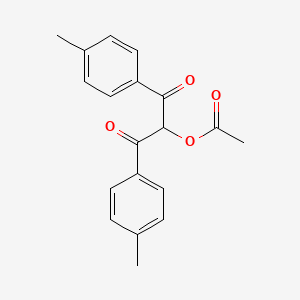
![3,3-Diphenyl-1-azabicyclo[3.1.0]hexane](/img/structure/B14638244.png)
